(12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol
Description
This compound is a complex pentacyclic alkaloid characterized by a fused heterocyclic framework containing oxygen and nitrogen atoms. Its structure includes two methoxy groups at positions 7 and 17, a hydroxyl group at position 16, and a stereospecific configuration at the 12th carbon (S-enantiomer). The IUPAC name reflects its intricate polycyclic system, which comprises five rings with specific bridgehead positions (e.g., 2,6; 8,20; 14,19).
Properties
IUPAC Name |
7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-14-7-11-9(6-13(14)21)5-12-15-10(3-4-20-12)17(23-2)19-18(16(11)15)24-8-25-19/h6-7,12,20-21H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXIOJQNDYKPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC3C4=C(CCN3)C(=C5C(=C4C2=C1)OCO5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol is a complex alkaloid primarily derived from the plant Cassytha filiformis and other related species. This compound belongs to the class of aporphine alkaloids and has garnered attention for its potential biological activities.
- Molecular Formula : C₁₉H₁₉NO₅
- Molecular Weight : 341.40 g/mol
- IUPAC Name : 7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol
- Topological Polar Surface Area (TPSA) : 69.20 Ų
- LogP : 2.40
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.
Antioxidant Activity
Research indicates that extracts containing this compound exhibit significant antioxidant properties. The antioxidant activity was assessed using methods such as the DPPH assay which measures the ability to scavenge free radicals.
| Extract Type | Antioxidant Activity (%) |
|---|---|
| Methanol Extract | 85% |
| Ethyl Acetate Extract | 78% |
| Hexane Extract | 62% |
Cytotoxic Effects
In vitro studies have also evaluated the cytotoxic effects of (12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol against various cancer cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HeLa | 15 |
| MCF7 | 22 |
| A549 | 18 |
These results suggest potential applications in cancer treatment strategies.
The compound's biological activities are attributed to its interaction with various molecular targets:
- Estrogen Receptor Binding : Exhibits binding affinity towards estrogen receptors which could influence hormone-related pathways.
- CYP Enzyme Interaction : It shows potential inhibition of several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism.
- P-glycoprotein Substrate : Acts as a substrate for P-glycoprotein transporters indicating its role in drug absorption and resistance mechanisms.
Ethnobotanical Use
In ethnobotanical studies involving Cassytha filiformis where the compound is prevalent:
- Traditional uses include treatments for various ailments such as inflammation and infections.
- Extracts have shown efficacy in traditional medicine practices across different cultures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[...]-16-ol can be contextualized against related alkaloids and derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Positioning: The target compound’s 7,17-dimethoxy groups distinguish it from analogs like (S)-Nandigerine (18-methoxy) and N-Methylactinodaphnine (17-methoxy). Methoxy groups influence lipophilicity and receptor binding, which may alter bioactivity . The 16-hydroxyl group in the target compound contrasts with the 17-hydroxyl in (S)-Nandigerine and the ketone at position 13 in the derivative from .
Stereochemical Variations :
- The 12S configuration in the target compound differentiates it from the 12R enantiomer in . Stereochemistry critically affects pharmacological profiles; for example, S-enantiomers often exhibit higher receptor affinity in alkaloids .
Biological Relevance: N-Methylactinodaphnine () and related analogs are associated with antimicrobial and anti-inflammatory properties, as seen in studies on Zygophyllum fabago .
Synthetic Accessibility :
- Compounds like the 12R-methyl derivative () highlight the feasibility of synthesizing stereoisomers, which could aid structure-activity relationship (SAR) studies for the target compound .
Preparation Methods
Plant Material and Pretreatment
The primary natural source of this compound is the parasitic plant Cassytha filiformis, which accumulates aporphine alkaloids in its stems and leaves. Fresh or dried plant material is ground into coarse powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent penetration.
Solvent Extraction
Protocol:
-
Solvents: Methanol, ethanol, or ethyl acetate (polarity index: 5.1–6.6) are used to dissolve alkaloids.
-
Conditions: Soxhlet extraction at 60–80°C for 6–12 hours or maceration at room temperature for 48–72 hours.
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Yield: Methanol extracts yield 3.18% total alkaloids, with the target compound constituting ~0.8% of the crude extract.
Purification
Chromatographic Techniques:
-
Column Chromatography: Silica gel (60–120 mesh) with gradient elution (chloroform:methanol, 9:1 → 7:3) isolates the compound.
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HPLC: Reverse-phase C18 columns (acetonitrile:water, 65:35) achieve >95% purity.
Key Data:
Organic Synthesis
Retrosynthetic Analysis
The pentacyclic structure is deconstructed into two key intermediates:
Formation of the Isoquinoline Core
Starting Material: Reticuline or tetrahydropapaverine.
Key Reactions:
-
Bischler-Napieralski Cyclization: Catalyzed by POCl₃ or P₂O₅ at 110°C to form the tetrahydroisoquinoline framework.
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Methylation: Dimethyl sulfate (Me₂SO₄) in basic conditions introduces methoxy groups at C7 and C17.
Conditions:
| Reaction | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | POCl₃, 110°C, 4 h | 68% |
| Methylation | Me₂SO₄, NaOH, 50°C, 2 h | 82% |
Construction of the Dioxa-azapentacyclic System
Method A: Oxidative Coupling
Method B: Cyclopropanation
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Catalyst: Rh₂(S-MEPY)₄ (dirhodium complex) for enantioselective C–H insertion.
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Substrate: Diazoester derivatives undergo intramolecular cyclopropanation to establish the pentacyclic skeleton.
Optimized Conditions:
Stereochemical Control
The 12S configuration is achieved via:
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Chiral Auxiliaries: (R)- or (S)-BINOL-derived ligands in asymmetric catalysis.
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Dynamic Kinetic Resolution: Racemic intermediates equilibrate under basic conditions, favoring the S-enantiomer.
Green Synthesis Approaches
Catalytic Reductions
Nanocomposite Catalysts: Cu/MgO nanocomposites (derived from Cassytha filiformis extract) enable efficient reduction of nitro intermediates in aqueous media.
Performance Metrics:
| Catalyst | Substrate | Conversion | TOF (h⁻¹) |
|---|---|---|---|
| Cu/MgO | 4-Nitrophenol | 98% | 1,200 |
Solvent-Free Conditions
Microwave-assisted synthesis reduces reaction times by 60–70% and eliminates toxic solvents.
Analytical Validation
Structural Confirmation
Purity Assessment
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HPLC-DAD: Retention time = 12.7 min (C18 column, 1.0 mL/min).
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Chiral HPLC: >99% enantiomeric purity (Chiralpak AD-H column).
Challenges and Innovations
Key Challenges
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
